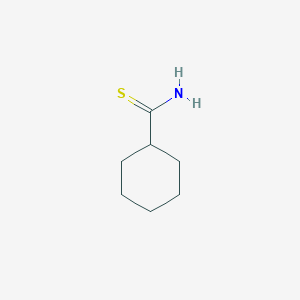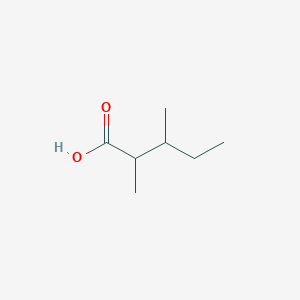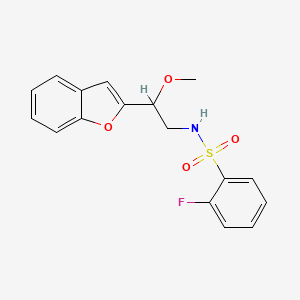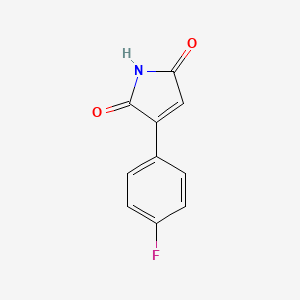![molecular formula C17H14N4O B2577235 3-((5R,8S)-6,7,8,9-tétrahydro-5H-5,8-épiiminocyclohepta[d]pyrimidine-10-carbonyl)benzonitrile CAS No. 1903608-51-4](/img/structure/B2577235.png)
3-((5R,8S)-6,7,8,9-tétrahydro-5H-5,8-épiiminocyclohepta[d]pyrimidine-10-carbonyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carbonyl)benzonitrile is a useful research compound. Its molecular formula is C17H14N4O and its molecular weight is 290.326. The purity is usually 95%.
BenchChem offers high-quality 3-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carbonyl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carbonyl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemistry: The unique structure of this compound makes it a valuable intermediate in organic synthesis. It is often used as a building block for more complex molecules in pharmaceutical research.
Biology: Its interactions with biological molecules are of significant interest, especially concerning its potential binding with enzymes and receptors.
Medicine: There is ongoing research into its potential as a therapeutic agent, particularly its role in novel drug formulations targeting neurological pathways.
Industry: The compound is utilized in the development of specialty chemicals and advanced materials, contributing to innovations in polymers and coatings.
Mechanism of Action: The mechanism by which 3-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carbonyl)benzonitrile exerts its effects involves binding to specific molecular targets. The compound interacts with receptors and enzymes, influencing various biological pathways. Its structure allows it to mimic or inhibit natural substrates, thereby modulating biochemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carbonyl)benzonitrile typically involves the condensation of a substituted benzaldehyde with an amine derivative under controlled conditions. This process requires specific catalysts and temperature conditions to facilitate the formation of the carbonyl and nitrile groups.
Industrial Production Methods: Industrially, the production of this compound can be optimized through continuous flow techniques, allowing for enhanced reaction control and higher yields. Utilizing advanced catalytic systems and automated synthesis equipment ensures consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions where the epimine ring is modified, often leading to the formation of oxime derivatives.
Reduction: It can be reduced under specific conditions to break down the nitrile group, forming primary amines.
Substitution: Nucleophilic and electrophilic substitutions are common, where functional groups on the benzene ring are replaced with other substituents.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate, hydrogen peroxide.
Reduction Reagents: Lithium aluminum hydride, hydrogen gas over palladium catalyst.
Substitution Reagents: Halogens, sulfuric acid, nitric acid.
Major Products Formed: The major products formed from these reactions include oxime derivatives, primary amines, and various substituted benzene compounds depending on the reaction pathway.
Comparaison Avec Des Composés Similaires
Comparison with Other Compounds
Structural Analogues: Compounds like benzonitrile derivatives and epimine-containing molecules offer similarities but differ in their functional group arrangements and resultant reactivity.
Functional Analogues: Other heterocyclic compounds, like pyrimidine and purine derivatives, share similar biological activities but differ in their pharmacokinetic properties.
List of Similar Compounds
Benzonitrile
Pyrimidine derivatives
Epimine analogues
Propriétés
IUPAC Name |
3-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene-12-carbonyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O/c18-8-11-2-1-3-12(6-11)17(22)21-13-4-5-16(21)14-9-19-10-20-15(14)7-13/h1-3,6,9-10,13,16H,4-5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBWZCSJQFUKWHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=CN=CN=C3CC1N2C(=O)C4=CC=CC(=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B2577152.png)


![(Z)-N-(5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2577155.png)
![2-{[2-(4-CHLOROPHENYL)-5-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE](/img/structure/B2577162.png)

![N-({1'-benzyl-4',5'-dimethyl-1'H-[1,2'-bipyrrole]-3'-yl}methyl)-3-methoxybenzamide](/img/structure/B2577166.png)

![6-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine](/img/structure/B2577172.png)


![6-(1,3-benzodioxol-5-yl)-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepine-2-carboxylic acid](/img/structure/B2577175.png)
